13-Oxa Prostaglandin Analog AL-16082 Derived from CAS 39746-01-5 Demonstrates Sub-Nanomolar FP Receptor Potency
The target compound (CAS 39746-01-5) served as the sole starting material for a series of 13-oxa prostaglandin FP analogs, among which AL-16082 exhibited an EC50 of 1.9 nM in a phosphoinositide (PI) turnover assay, achieving 78% of the maximal response of the reference agonist fluprostenol [1]. This potency was the highest within the synthesized series, exceeding other analogs such as AL-16083 (EC50 = 12 nM) and AL-16084 (EC50 = 45 nM) [1].
| Evidence Dimension | FP receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | AL-16082 (derived from CAS 39746-01-5): EC50 = 1.9 nM, 78% max response vs. fluprostenol |
| Comparator Or Baseline | Fluprostenol (reference full agonist): defined as 100% maximal response; AL-16083: EC50 = 12 nM; AL-16084: EC50 = 45 nM |
| Quantified Difference | AL-16082 is approximately 6.3-fold more potent than AL-16083 and approximately 24-fold more potent than AL-16084 |
| Conditions | Prostaglandin FP receptor-linked second-messenger assay measuring phosphoinositide (PI) turnover |
Why This Matters
Procurement of CAS 39746-01-5 enables access to a synthetic pathway yielding a lead analog (AL-16082) with verified sub-nanomolar potency, a key differentiator for programs targeting FP receptor modulation.
- [1] Feng, Z.; Hellberg, M.R.; et al. Discovery of 13-oxa prostaglandin analogs as antiglaucoma agents: Synthesis and biological activity. Bioorg. Med. Chem. 2009, 17 (2), 576–584. DOI: 10.1016/j.bmc.2008.11.070. View Source
